molecular formula C7H18N2 B1517330 [(2S)-2-aminopropyl](methyl)(propan-2-yl)amine CAS No. 1567920-17-5

[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine

Cat. No. B1517330
CAS RN: 1567920-17-5
M. Wt: 130.23 g/mol
InChI Key: JGPLGXKAPTVKMX-ZETCQYMHSA-N
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Description

“(2S)-2-aminopropyl(propan-2-yl)amine” is a chemical compound with the CAS Number: 1567920-17-5 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “(2S)-2-aminopropyl(propan-2-yl)amine” is 130.23 . For more detailed structural analysis, it would be beneficial to refer to its InChI key or other molecular identifiers .


Physical And Chemical Properties Analysis

“(2S)-2-aminopropyl(propan-2-yl)amine” is a liquid at room temperature . For safety reasons, it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Applications in Metal Complex Synthesis and DNA Cleavage Studies

(2S)-2-aminopropyl(propan-2-yl)amine and related compounds have been primarily researched in the context of metal complex synthesis and DNA cleavage studies. The research highlights the synthesis of metal complexes containing a N2O2 donor ligand using similar compounds. These complexes exhibit oxidative cleavage of plasmid DNA (pBR322) without the need for any exogenous agent. The binding constants for these compounds indicate significant interaction strengths, suggesting potential applications in molecular biology and materials science. One such study involved the synthesis of a polydentate ligand and its metal complexes, characterized by various spectroscopic methods and crystallography (Sancheti, Bendre, & Kumbhar, 2012).

Coordination Chemistry and Structural Studies

Research also delves into the coordination chemistry of ligands derived from unsymmetrical tripodal amines, similar to (2S)-2-aminopropyl(propan-2-yl)amine. This involves studying the effects of arm length and inter- and intramolecular interactions on the formation of Cu(II) complexes. The synthesis of these complexes, characterized by single-crystal X-ray diffraction, reveals insights into the structural preferences based on chelate ring sequences around metal ions. Theoretical studies complement these findings by revealing the coordination tendencies of different ligands (Keypour et al., 2015).

Mechanism of Action

The mechanism of action of “(2S)-2-aminopropyl(propan-2-yl)amine” is not specified in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is often specific to the context of pharmaceuticals or bioactive compounds .

Safety and Hazards

The safety information available indicates that “(2S)-2-aminopropyl(propan-2-yl)amine” is potentially dangerous . Specific hazard statements and precautionary statements are provided in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2S)-1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPLGXKAPTVKMX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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